molecular formula C20H18N4O2S B3611858 3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B3611858
M. Wt: 378.4 g/mol
InChI Key: MGPIQQJSHOZZHO-UHFFFAOYSA-N
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Description

The compound “3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide” belongs to the class of thieno[2,3-b]pyridines . Thieno[2,3-b]pyridines are a privileged class of compounds that have attracted great interest due to their beneficial effects in the treatment of many diseases . They have been reported to have various biological activities .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines involves various methodologies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study describes the use of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids .


Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives can be influenced by the nature of solvents used in the oxidation process . The structure of the products, kinetics, and dynamics of intramolecular processes are discussed in the literature .


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]pyridines can proceed via different mechanistic pathways . For instance, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented .

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine derivatives is likely mediated through various biological targets. For instance, one study suggests that the mechanism of action is most likely mediated through CDK8 inhibition .

Future Directions

The continuing investigation of the structure-activity relationship (SAR) of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives has been described . In this study, C4-piperidine derivatives with polar functional groups were synthesized to develop orally available bone anabolic agents . This suggests that future research may continue to explore the SAR of these compounds and their potential therapeutic applications.

properties

IUPAC Name

3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-11-9-13(10-26-2)15-16(21)18(27-20(15)23-11)19(25)24-14-7-3-5-12-6-4-8-22-17(12)14/h3-9H,10,21H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPIQQJSHOZZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC4=C3N=CC=C4)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide
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3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide
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3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide
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3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide
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3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
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3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide

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